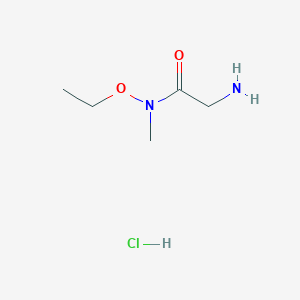

2-amino-N-ethoxy-N-methylacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

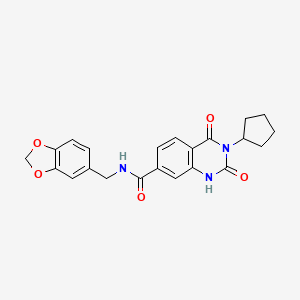

The compound 2-amino-N-ethoxy-N-methylacetamide hydrochloride is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamide derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The papers provided discuss various acetamide derivatives and their synthesis, molecular structure, and potential applications in medicine, such as analgesic and anticonvulsant properties .

Synthesis Analysis

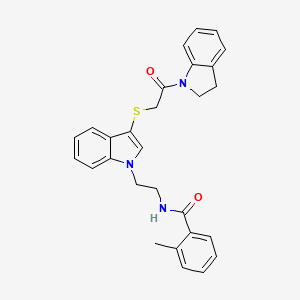

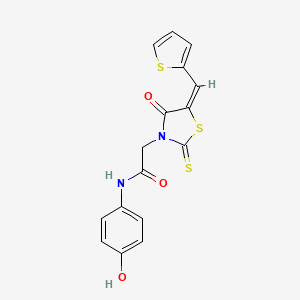

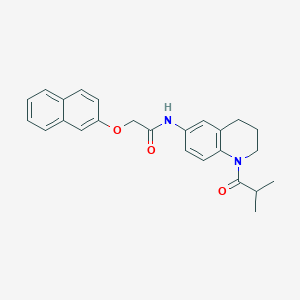

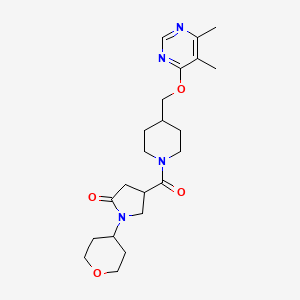

The synthesis of acetamide derivatives involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through these steps, achieving high yields and purity . Similarly, other derivatives such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can adopt various conformations and exhibit different interplanar angles, as seen in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides . The presence of intramolecular hydrogen bonds and the electronic behavior of these bonds have been established through NMR and X-ray crystallography, providing insights into the stability and reactivity of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The papers provided do not detail specific reactions involving 2-amino-N-ethoxy-N-methylacetamide hydrochloride, but they do discuss the synthesis and reactivity of related compounds. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves nucleophilic substitution and amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of amide groups contributes to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties. The crystal structures of these compounds reveal planar hydrophilic and hydrophobic areas, which are important for their interaction with biological targets . The spectroscopic analysis, including IR and MS, provides characteristic peaks that help in identifying the molecular structure and purity of the synthesized compounds .

Aplicaciones Científicas De Investigación

Anticonvulsant Activities

A study by Camerman et al. (2005) investigated compounds including 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, closely related to 2-amino-N-ethoxy-N-methylacetamide hydrochloride. They found that these compounds exhibit anticonvulsant activities, which may be attributed to specific molecular features identified through stereochemical comparisons with phenytoin (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Infrared Spectrum Analysis

Research by Ji et al. (2020) on the infrared spectrum of N-methylacetamide, a compound structurally similar to 2-amino-N-ethoxy-N-methylacetamide hydrochloride, analyzed the contributions of its components to the amide I, II, and III bands. This study has significance in fields like organic chemistry and chemical biology (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Hydrolysis Kinetics in High-Temperature Water

Duan, Dai, and Savage (2010) used N-methylacetamide as a model to investigate the hydrolysis kinetics of N-substituted amides in high-temperature water, observing that the hydrolysis reaction is pH-dependent and influenced by the size of the substituent on the carbonyl carbon atom (Duan, Dai, & Savage, 2010).

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide

Manjunath, Sane, and Aidhen (2006) developed a new reagent for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide, indicating potential applications in the development of specific molecular structures (Manjunath, Sane, & Aidhen, 2006).

Chelating Agents in Industrial and Agricultural Applications

Pinto, Neto, and Soares (2014) discussed the use of biodegradable chelating agents, like aminopolycarboxylates, in various applications. While not directly referencing 2-amino-N-ethoxy-N-methylacetamide hydrochloride, this study highlights the broader context in which similar compounds could be utilized (Pinto, Neto, & Soares, 2014).

Antibacterial Activity of Zinc Complexes

A study by Chohan, Scozzafava, and Supuran (2003) on the antibacterial activity of zinc complexes with Schiff bases derived from 2-acetamidobenzaldehyde and 2-amino-substituted benzothiazoles may provide insights into the potential antibacterial applications of related compounds (Chohan, Scozzafava, & Supuran, 2003).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol, a process relevant to the synthesis of drug intermediates. This research could be pertinent to understanding the chemical behavior of 2-amino-N-ethoxy-N-methylacetamide hydrochloride in similar contexts (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

2-amino-N-ethoxy-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3-9-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJISICCNDTHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(C)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethoxy-N-methylacetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)